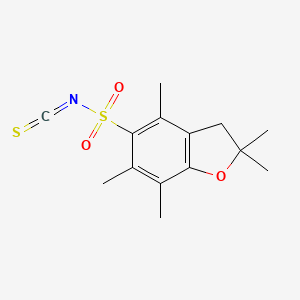
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is an organic compound known for its unique structural features and reactivity It is characterized by the presence of multiple methyl groups, a dihydrobenzofuran ring, and a sulfonyl isothiocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate typically involves the reaction of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetonitrile or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure efficient and cost-effective production. Additionally, industrial processes would incorporate advanced purification techniques to achieve the required purity standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be subjected to oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Solvents: Organic solvents like acetonitrile, chloroform, and dichloromethane are frequently used.
Catalysts: In some cases, catalysts such as Lewis acids or bases may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions include thiourea derivatives, sulfonamides, and other substituted benzofuran compounds. These products are often of interest for their potential biological activity and material properties .
Scientific Research Applications
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of thiourea derivatives.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Chemical Research: The compound is used in studies exploring new chemical reactions and mechanisms, contributing to the advancement of organic chemistry.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate involves its reactivity with nucleophiles. The sulfonyl isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as thioureas and sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride: This compound is a precursor in the synthesis of the isothiocyanate derivative and shares similar structural features.
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide: Another related compound, differing by the presence of a sulfonamide group instead of an isothiocyanate group.
Uniqueness
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl isothiocyanate is unique due to its combination of a dihydrobenzofuran ring with multiple methyl groups and a sulfonyl isothiocyanate functional group.
Properties
Molecular Formula |
C14H17NO3S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,2,4,6,7-pentamethyl-N-(sulfanylidenemethylidene)-3H-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-8-9(2)13(20(16,17)15-7-19)10(3)11-6-14(4,5)18-12(8)11/h6H2,1-5H3 |
InChI Key |
HWDZDROOBXFNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


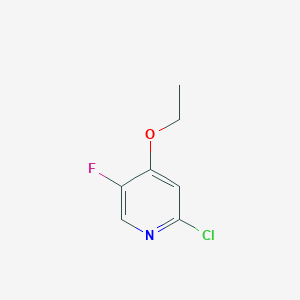

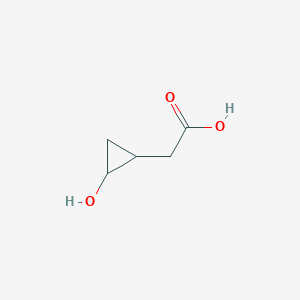



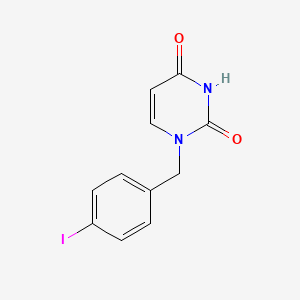
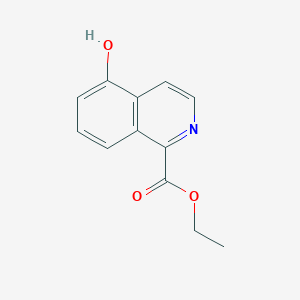
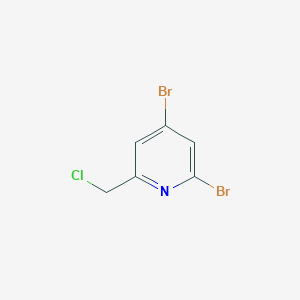
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)

![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)


